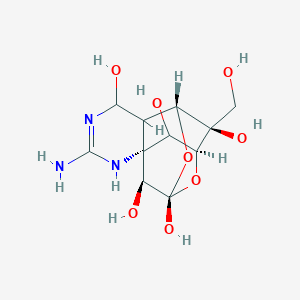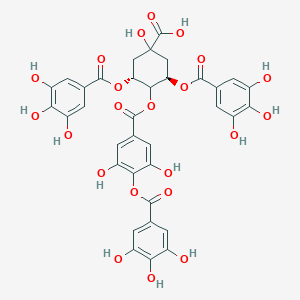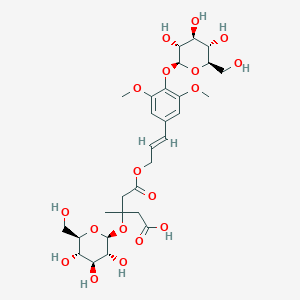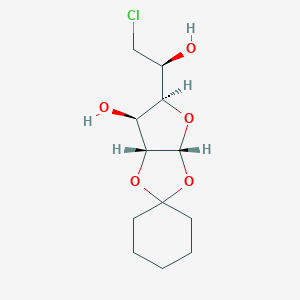
N-isobutyl-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-2-phenylpropanamide (IBUPAM) is a synthetic compound that belongs to the class of amides. It is widely used in the field of medicinal chemistry due to its potential therapeutic properties. IBUPAM has gained significant attention in recent years due to its various applications in scientific research.
Aplicaciones Científicas De Investigación
N-isobutyl-2-phenylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, N-isobutyl-2-phenylpropanamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. It has also been studied for its effects on the central nervous system and its potential use as a neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of N-isobutyl-2-phenylpropanamide is not fully understood. However, it has been proposed that N-isobutyl-2-phenylpropanamide acts as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. N-isobutyl-2-phenylpropanamide is believed to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-isobutyl-2-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N-isobutyl-2-phenylpropanamide has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to be effective in various animal models, making it a useful tool for studying the central nervous system. However, N-isobutyl-2-phenylpropanamide also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other receptors. Additionally, its effects may vary depending on the animal model used and the dosage administered.
Direcciones Futuras
There are several future directions for research on N-isobutyl-2-phenylpropanamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, N-isobutyl-2-phenylpropanamide may have applications in the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and to investigate its potential off-target effects. Additionally, the development of more selective compounds based on N-isobutyl-2-phenylpropanamide may lead to the discovery of new therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, N-Isobutyl-2-phenylpropanamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been extensively studied for its effects on the central nervous system and its potential use as a therapeutic agent. N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
Métodos De Síntesis
N-isobutyl-2-phenylpropanamide can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the condensation of isobutyryl chloride and benzylamine, followed by reduction with sodium borohydride. The final product, N-isobutyl-2-phenylpropanamide, is obtained after purification through recrystallization.
Propiedades
Nombre del producto |
N-isobutyl-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-14-13(15)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |
Clave InChI |
ROIMNKGFRQUDBH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)






![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
